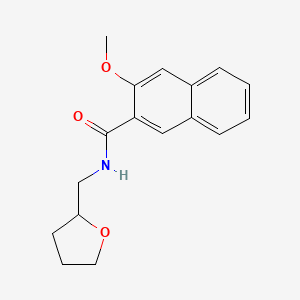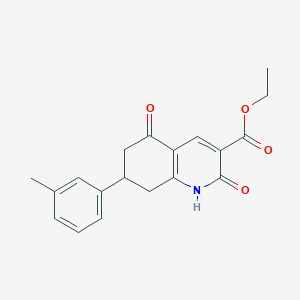![molecular formula C13H16Cl3NO2S B4658879 3,5-dimethyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B4658879.png)
3,5-dimethyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine
説明
3,5-dimethyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine, commonly known as DMTCP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase, which plays a crucial role in the breakdown of the neurotransmitter acetylcholine.
作用機序
DMTCP is a potent inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, DMTCP increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory. DMTCP binds to the active site of acetylcholinesterase and forms a stable complex, which prevents the enzyme from breaking down acetylcholine.
Biochemical and Physiological Effects:
DMTCP has been shown to have a range of biochemical and physiological effects. It can enhance cognitive function and memory by increasing the levels of acetylcholine in the brain. DMTCP has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, DMTCP has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of inflammatory diseases and oxidative stress-related disorders.
実験室実験の利点と制限
DMTCP has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the cholinergic system. DMTCP is also relatively easy to synthesize and purify, which makes it readily available for research. However, there are also some limitations to the use of DMTCP in lab experiments. It has a relatively short half-life, which means that it must be administered frequently to maintain its effects. Additionally, DMTCP has a narrow therapeutic window, which means that it can be toxic at high doses.
将来の方向性
There are several future directions for research on DMTCP. One area of research is the development of new drugs based on the structure of DMTCP that can be used to treat neurological disorders such as Alzheimer's disease. Another area of research is the study of the biochemical and physiological effects of DMTCP in different animal models and cell cultures. Additionally, there is a need for more research on the safety and toxicity of DMTCP, particularly at high doses.
科学的研究の応用
DMTCP has been widely used in scientific research to study the role of acetylcholinesterase in various physiological processes. It has been used to investigate the mechanism of action of acetylcholinesterase inhibitors and to develop new drugs for the treatment of Alzheimer's disease and other neurological disorders. DMTCP has also been used in the study of the cholinergic system, which plays a crucial role in the regulation of cognitive function, memory, and attention.
特性
IUPAC Name |
3,5-dimethyl-1-(2,4,5-trichlorophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO2S/c1-8-3-9(2)7-17(6-8)20(18,19)13-5-11(15)10(14)4-12(13)16/h4-5,8-9H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGLMUKFJYQAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(cyanomethyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B4658803.png)
![1-(2-ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4658811.png)
![N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-iodobenzamide](/img/structure/B4658815.png)


![3-{4-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4658833.png)
![3-methyl-N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4658841.png)

![sec-butyl 2-({[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4658848.png)


![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylpiperidine](/img/structure/B4658896.png)
![methyl (4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4658898.png)
![1-methyl-5-({[3-(4-morpholinyl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4658903.png)